5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide

Vue d'ensemble

Description

The compound “5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide” belongs to a class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized via various methods. For example, 5-(Pyridin-3-yl)isophthalic acid (H2pyip) has been used to synthesize new metal–organic complexes .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction analysis . They often exhibit unique coordination modes and form complex structures .Chemical Reactions Analysis

The thermal hazard of similar compounds has been evaluated using differential scanning calorimetry . The results suggest that the decomposition of these compounds is uncontrollable as it occurs, and the heat dispersed is intense .Applications De Recherche Scientifique

Biological Activities and Molecular Docking Studies

New chemical entities, including 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones, have been synthesized with enriched biological activities compared to their parent molecules. These compounds demonstrated moderate to good antibacterial, anti-inflammatory, and antioxidant activities. Molecular docking analysis was performed with the cyclooxygenase enzyme to ascertain the probable binding model, highlighting their potential in medicinal chemistry (Sribalan et al., 2016).

Chemosensor for Iron(III) Ions

A novel pyridine-pyrazole based “turn-off” fluorescent chemosensor was developed for detecting Fe3+ ions with high selectivity and sensitivity. This indicates its potential use in environmental and biological applications where detecting iron ions is crucial (Madhu & Sivakumar, 2019).

Antitubercular Agents

Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives were designed and synthesized as new anti-Mycobacterium tuberculosis agents. These compounds showed promising in vitro potency against drug-susceptible and multidrug-resistant strains, indicating their potential as lead compounds in antitubercular drug discovery (Tang et al., 2015).

Structural and Optical Properties

Several novel derivatives of pyrazole were synthesized and characterized, including their fluorescence spectral characteristics. These findings contribute to the understanding of the structural and optical properties of these compounds, which can be essential in the development of new materials and sensors (Ge et al., 2014).

Antitumor Activities

Novel amide derivatives of pyrazole-3-carboxylic acid were synthesized and assessed for their antiproliferative activities against human cancer cell lines. Compounds exhibited potent cytotoxic activity, suggesting their potential in the design of treatments for various cancers (Pirol et al., 2014).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been reported to interact withCytochrome P450 2A6 . Cytochrome P450 2A6 is an enzyme involved in the metabolism of various drugs and xenobiotics .

Biochemical Pathways

Related compounds have been reported to be involved in thenicotine degradation pathway . This pathway involves the hydrolysis of nicotine into nucleosides and the regulation of P2 and P1 receptor signaling .

Pharmacokinetics

Similar compounds have shown good plasma stability . This suggests that 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide might also have favorable ADME properties, impacting its bioavailability.

Result of Action

Related compounds have shown potent anti-inflammatory activities both in vitro and in vivo . They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .

Action Environment

It’s known that factors such as ph, temperature, and presence of other substances can affect the action of similar compounds .

Propriétés

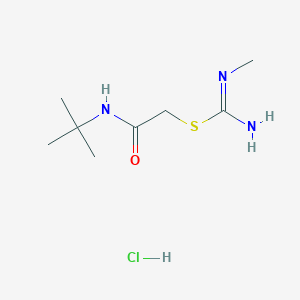

IUPAC Name |

3-pyridin-3-yl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c10-9(14)8-4-7(12-13-8)6-2-1-3-11-5-6/h1-5H,(H2,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLYJWXUPOESJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589561 | |

| Record name | 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287494-01-3 | |

| Record name | 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Fluorobenzyl)thio]acetohydrazide](/img/structure/B1318481.png)